molecular formula C17H26N2O2 B12931338 tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate

tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B12931338
M. Wt: 290.4 g/mol
InChI Key: KVVYFOPECTVIGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2 It is a piperidine derivative that features a tert-butyl ester group and an aminomethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aminomethylphenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its structural features make it a valuable tool for probing biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(3-(aminomethyl)phenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring and the presence of both tert-butyl ester and aminomethylphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-[3-(aminomethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-9-5-8-15(12-19)14-7-4-6-13(10-14)11-18/h4,6-7,10,15H,5,8-9,11-12,18H2,1-3H3

InChI Key

KVVYFOPECTVIGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC(=C2)CN

Origin of Product

United States

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